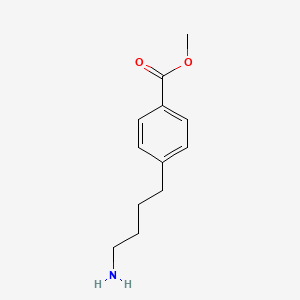

Benzoic acid, 4-(4-aminobutyl)-, methyl ester

CAS No.: 141019-02-5

Cat. No.: VC18222854

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141019-02-5 |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | methyl 4-(4-aminobutyl)benzoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3 |

| Standard InChI Key | USTMGHLYMCBVIS-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCCN |

Introduction

Structural and Nomenclature Considerations

The IUPAC name "benzoic acid, 4-(4-aminobutyl)-, methyl ester" implies a benzene ring with two substituents:

-

A methyl ester (-COOCH₃) at the carboxylic acid position.

-

A 4-aminobutyl group (-CH₂-CH₂-CH₂-CH₂-NH₂) at the para position relative to the ester.

This configuration differs from the well-characterized derivative 4-(butylamino)benzoic acid methyl ester (CAS 71839-12-8), where the butyl group is directly attached to the nitrogen atom of the amino group, forming a -NH-C₄H₉ substituent . The distinction lies in the placement of the amino group:

-

In the target compound, the amino group terminates a four-carbon alkyl chain.

-

In CAS 71839-12-8, the amino group is bonded directly to the aromatic ring, with a butyl group extending from it .

Physicochemical Properties of Analogous Compounds

4-(Butylamino)benzoic Acid Methyl Ester (CAS 71839-12-8)

Key properties from experimental data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Molecular Weight | 207.27 g/mol |

| Melting Point | 104°C |

| Boiling Point | 323.3±25.0 °C (Predicted) |

| Density | 1.055 g/cm³ |

| Solubility | Chloroform (Slight), Methanol (Slight) |

| pKa | 2.61±0.32 (Predicted) |

| Storage Temperature | -20°C (Freezer) |

This compound exhibits limited solubility in polar solvents, likely due to its hydrophobic butyl chain. The low pKa suggests weak acidity, consistent with esterified benzoic acid derivatives .

Methyl 4-Aminobenzoate (CAS 619-45-4)

A simpler analog without the butyl chain :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Melting Point | 111–114°C (Lit.) |

| Boiling Point | 290°C (Decomposes) |

| Solubility | Ethanol (High), Water (Low) |

The amino group at the para position enhances polarity compared to the butylamino derivative, improving solubility in ethanol .

Synthetic Pathways and Optimization

Synthesis of 4-(Butylamino)benzoic Acid Methyl Ester

The preparation of CAS 71839-12-8 involves a nucleophilic substitution reaction between butylamine and methyl 4-aminobenzoate under controlled conditions :

-

Methyl 4-aminobenzoate is treated with butylamine in a polar aprotic solvent (e.g., DMF).

-

The reaction proceeds via displacement of the amino group’s hydrogen by the butyl chain, forming the secondary amine.

-

Purification via recrystallization yields a pale yellow solid .

Key Challenges:

-

Competing side reactions (e.g., over-alkylation).

-

Sensitivity to oxygen and moisture, necessitating inert atmospheres.

Hypothetical Synthesis of 4-(4-Aminobutyl)benzoic Acid Methyl Ester

For the target compound, a plausible route could involve:

-

Friedel-Crafts Alkylation: Introducing a 4-chlorobutyl chain to methyl 4-aminobenzoate.

-

Ammonolysis: Replacing the terminal chloride with an amine group using aqueous ammonia.

-

Protection/Deprotection: Shielding the amino group during synthesis to prevent undesired side reactions.

This approach mirrors methods described in patents for related compounds, such as the synthesis of methyl 4-(aminomethyl)benzoate via esterification and pH-controlled amination .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin Irritant) | Wear protective gloves/clothing. |

| H319 (Eye Irritant) | Use eye/face protection. |

Storage: -20°C in airtight containers to prevent degradation.

Regulatory Status

| Manufacturer | Product Code | Packaging | Price |

|---|---|---|---|

| Sigma-Aldrich | PHR2261 | 100 mg | $553 |

| Sigma-Aldrich | 1650028 | 25 mg | $1,450 |

| TRC | M275160 | 500 mg | $285 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume